molecular formula C20H19NO3S B2486323 Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951497-44-2

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2486323
CAS No.: 951497-44-2
M. Wt: 353.44
InChI Key: HIGYKFYGBZHBMO-UHFFFAOYSA-N
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Description

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The compound “Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a complex molecule that may interact with multiple targets. It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It is known that compounds with a thiophene ring system, like this one, can exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Given the broad range of biological activities associated with thiophene-based analogs , it is likely that this compound could influence multiple biochemical pathways. These could include pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis, among others.

Pharmacokinetics

The compound’s structure suggests that it could potentially be metabolized in the liver, similar to other complex organic compounds .

Result of Action

Given the range of biological activities associated with thiophene-based analogs , it is likely that this compound could have a variety of effects at the molecular and cellular level. These could include changes in gene expression, protein function, cell signaling, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzyl chloride with 2-mercaptoquinoline-3-carboxylate under basic conditions to form the thioether linkage. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2,4-dimethylphenyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Methyl 2-((2,4-dimethylbenzyl)thio)-4-hydroxy-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific thioether linkage and the presence of both the quinoline and benzyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-12-8-9-14(13(2)10-12)11-25-19-17(20(23)24-3)18(22)15-6-4-5-7-16(15)21-19/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGYKFYGBZHBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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